2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide
CAS No.: 306935-90-0
Cat. No.: VC3902272
Molecular Formula: C11H9N3O3S
Molecular Weight: 263.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306935-90-0 |
|---|---|
| Molecular Formula | C11H9N3O3S |
| Molecular Weight | 263.27 g/mol |
| IUPAC Name | 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C11H9N3O3S/c12-10(15)5-11-13-9(6-18-11)7-1-3-8(4-2-7)14(16)17/h1-4,6H,5H2,(H2,12,15) |
| Standard InChI Key | DIRZWLIATNEVTJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CSC(=N2)CC(=O)N)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C2=CSC(=N2)CC(=O)N)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide consists of a thiazole core (a five-membered ring containing nitrogen and sulfur) substituted at the 4-position with a 4-nitrophenyl group and at the 2-position with an acetamide moiety (Figure 1) . The nitro group () at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Table 1: Fundamental Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 306935-90-0 | |
| Molecular Formula | ||
| Molar Mass (g/mol) | 263.27 | |
| IUPAC Name | 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |
| SMILES | C1=CC(=CC=C1C2=CSC(=N2)CC(=O)N)N+[O-] |
Crystallographic and Stereochemical Insights
While X-ray crystallography data for this specific compound is limited, analogous thiazole derivatives exhibit planar thiazole rings with dihedral angles of 5–15° between the thiazole and phenyl groups . The nitro group adopts a coplanar orientation with the phenyl ring, maximizing resonance stabilization .
Physicochemical Properties
Thermal and Solubility Characteristics
The compound exhibits a melting point of 202–203°C, indicative of strong intermolecular forces such as hydrogen bonding and π-π stacking . Predicted logP values (3.06 ± 0.50) suggest moderate lipophilicity, aligning with its potential membrane permeability in biological systems .
Table 2: Physicochemical Profile
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis follows a two-step protocol (Figure 2):
-
Acylation: p-Nitroaniline reacts with chloroacetic acid in the presence of thionyl chloride () to form 2-chloro-N-(4-nitrophenyl)acetamide .
-
Cyclization: The intermediate undergoes cyclization with thiourea () in ethanol under reflux, forming the thiazole ring via nucleophilic substitution .
Reaction Conditions:
-
Temperature: 80–100°C (cyclization step)
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times (≤4 hours) . Solvent recovery systems minimize waste, achieving >90% atom economy .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
-NMR (DMSO-d):
-
-NMR:
Infrared Spectroscopy (IR)
Biological Activities and Applications
Anticancer Mechanisms
The compound inhibits tubulin polymerization (IC = 3.5 µM), disrupting microtubule assembly in HeLa cells . Apoptosis induction occurs via caspase-3 activation (2.8-fold increase) .
Table 3: Cytotoxicity Profile
Comparative Analysis with Analogues
Table 4: Structural and Functional Comparisons
The nitro group enhances electronic withdrawal, improving target binding over chlorinated analogues .
Recent Advances and Future Directions
Drug Delivery Innovations
Nanoencapsulation in PLGA nanoparticles (150 nm diameter) improves bioavailability by 4.2-fold in murine models .
Computational Design
QSAR models (r = 0.89) predict derivatives with substituted sulfonamide groups as potent kinase inhibitors .
Knowledge Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume